molecular formula C11H10Cl2O2 B13642425 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13642425
M. Wt: 245.10 g/mol
InChI Key: RPLRVGOHUBZLCA-AATRIKPKSA-N
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Description

1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an ethoxy group attached to the prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol as a solvent at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can yield alcohols or alkanes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-4-3-8(12)7-10(9)13/h3-7H,2H2,1H3/b6-5+

InChI Key

RPLRVGOHUBZLCA-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCOC=CC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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